molecular formula C11H11BrFNO2 B13556532 4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid

4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13556532
M. Wt: 288.11 g/mol
InChI Key: OTWFGKBYRVDOLQ-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring followed by the formation of the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: A compound with a similar structure but with a pyridine ring instead of a pyrrolidine ring.

    3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: Another compound with a bromine and fluorine-substituted phenyl ring.

Uniqueness

4-(2-Bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the combination of its structural features, including the pyrrolidine ring and the specific positioning of the bromine and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11BrFNO2/c12-10-2-1-6(13)3-7(10)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)

InChI Key

OTWFGKBYRVDOLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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